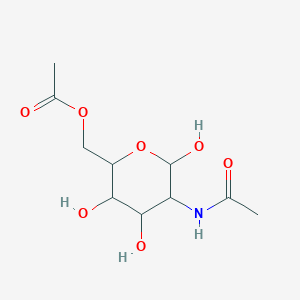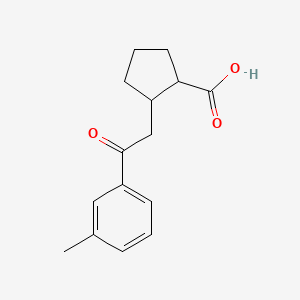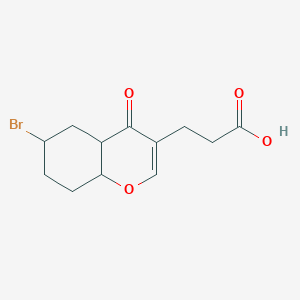![molecular formula C16H14Br2 B12323594 5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,16-Dibromo[2.2]paracyclophane is a compound known for its unique structural and electronic properties. It belongs to the family of [2.2]paracyclophanes, which are characterized by two benzene rings connected by two ethylene bridges. This compound is of significant interest due to its pronounced steric strain and planar chirality, making it valuable for both theoretical and practical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,16-Dibromo[2.2]paracyclophane can be synthesized through various methods. One common approach involves the bromination of [2.2]paracyclophane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4 and 16 positions .
Industrial Production Methods
While specific industrial production methods for 4,16-Dibromo[2.2]paracyclophane are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized [2.2]paracyclophane derivatives .
Wissenschaftliche Forschungsanwendungen
4,16-Dibromo[2.2]paracyclophane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying steric effects in chemical reactions.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its unique electronic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 4,16-Dibromo[2.2]paracyclophane exerts its effects is primarily related to its structural features. The steric strain and planar chirality of the molecule influence its reactivity and interactions with other molecules. The polar nature of the bromine atoms leads to dipole-dipole attractions, affecting the compound’s behavior in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine.
Unsubstituted [2.2]paracyclophane: Lacks the halogen substituents, resulting in different steric and electronic properties.
Uniqueness
4,16-Dibromo[2.2]paracyclophane is unique due to the presence of bromine atoms, which impart distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C16H14Br2 |
|---|---|
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
5,15-dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H14Br2/c17-15-9-5-11-4-6-12-2-1-3-13(16(12)18)7-8-14(15)10-11/h1-3,5,9-10H,4,6-8H2 |
InChI-Schlüssel |
BRXUHYFFGQYIJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)CCC3=C(C=CC1=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)

![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)

![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)

![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)

